molecular formula C8H6F5N B13067476 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline

3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13067476
M. Wt: 211.13 g/mol
InChI Key: NTHSABVVDOWMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aniline derivative characterized by a trifluoroethyl group (-CH₂CF₃) attached to the nitrogen atom of a 3,5-difluoro-substituted aromatic ring. The compound combines strong electron-withdrawing effects from the fluorine atoms and the trifluoroethyl group, making it valuable in pharmaceutical and agrochemical synthesis. Its unique electronic profile enhances reactivity in cross-coupling reactions, such as Pd-catalyzed C–H functionalization, where para-selectivity is critical .

Properties

Molecular Formula

C8H6F5N

Molecular Weight

211.13 g/mol

IUPAC Name

3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6F5N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

NTHSABVVDOWMJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Amination of 3,5-Difluorochlorobenzene

  • Starting material: 3,5-difluorochlorobenzene, which itself is prepared by selective fluorination of 1,3,5-trichlorobenzene with alkali metal fluoride.
  • Reaction: Nucleophilic aromatic substitution of chlorine by ammonia.
  • Catalysts: Copper(I) salts (e.g., copper(I) chloride or iodide) combined with metallic copper powder or other metals such as iron or cobalt.
  • Conditions: Reaction temperature between 100 to 250 °C in the presence of aqueous ammonia.
  • Mechanism: Copper compounds and metals form a catalytic system that selectively replaces the chlorine substituent with an amino group without affecting the fluorine atoms.
  • Outcome: High selectivity and good yields of 3,5-difluoroaniline.
Parameter Typical Range/Value
Copper compound (CuCl) 0.1 to 0.6 molar ratio to substrate
Metal (Cu powder) 0.15 to 0.4 g atom per mole substrate
Temperature 100–250 °C
Solvent Aqueous ammonia (25% wt)
Reaction time Several hours (varies by scale)
Yield High, selective substitution

This method is industrially favorable due to the availability of starting materials and the relatively short two-step synthesis route from 1,3,5-trichlorobenzene to 3,5-difluoroaniline.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Catalyst/System Temperature (°C) Time (h) Yield (%) Notes
1. Fluorochlorobenzene synthesis 1,3,5-trichlorobenzene + KF Phase-transfer catalyst 80–120 4–6 High Selective fluorination
2. Amination 3,5-difluorochlorobenzene + NH3 (aq) CuCl + Cu powder 150–200 6–12 75–90 Selective substitution of Cl by NH2
3. N-Alkylation 3,5-difluoroaniline + 2,2,2-trifluoroethyl bromide K2CO3 or NaH in DMF 25–80 2–8 70–85 N-alkylation with trifluoroethyl group

Research Findings and Notes

  • The copper-catalyzed amination of 3,5-difluorochlorobenzene is highly selective, avoiding substitution of fluorine atoms despite their reactivity, which is notable given the presence of multiple halogens on the aromatic ring.
  • The N-alkylation step benefits from the strong electron-withdrawing effect of the trifluoroethyl group, which enhances the compound's metabolic stability and lipophilicity, important for pharmaceutical and agrochemical applications.
  • Alternative reductive amination methods have been reported for related trifluoroethylated anilines, leveraging mild conditions and high selectivity, but may require specialized reagents.
  • Purification after each step typically involves extraction with organic solvents (e.g., methylene chloride), filtration to remove inorganic salts, and fractional distillation or recrystallization to achieve high purity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
Fluorinated anilines are often utilized as intermediates in the synthesis of pharmaceuticals. For instance, derivatives of 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline can be employed to synthesize potent antimicrobial agents. The presence of fluorine atoms enhances the biological activity and pharmacokinetic properties of these compounds. Research indicates that fluorinated compounds exhibit improved efficacy against bacterial strains compared to their non-fluorinated counterparts .

Case Study: Lomefloxacin Synthesis
A notable application is in the synthesis of lomefloxacin, a fluoroquinolone antibiotic. The synthetic pathway involves using fluorinated anilines as key intermediates, which contribute to the compound's antibacterial properties and reduced toxicity . The incorporation of trifluoroethyl groups has been shown to enhance the lipophilicity of the resulting drugs, improving their absorption and distribution in biological systems.

Material Science

Liquid Crystal Displays
The compound serves as a precursor for synthesizing liquid crystal materials. Fluorinated anilines can lead to the development of new liquid crystal compounds that exhibit favorable optical properties. These materials are essential in the production of advanced display technologies . The unique electronic properties imparted by fluorine atoms allow for better thermal stability and response times in liquid crystal displays.

Case Study: Synthesis of Liquid Crystals
In a study focusing on the development of novel liquid crystal compounds, this compound was utilized as a building block. The resulting liquid crystals demonstrated high birefringence and low viscosity, making them suitable for high-performance display applications .

Agrochemicals

Pesticide Development
Fluorinated compounds are increasingly being explored for their potential in agricultural applications. The incorporation of this compound into pesticide formulations has shown promise in enhancing efficacy against pests while minimizing environmental impact. The fluorine atoms contribute to increased binding affinity to target sites within pest organisms .

Case Study: Efficacy Against Fungal Pathogens
Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against various agricultural pathogens. For example, formulations containing this compound have been shown to reduce fungal infection rates by over 70% in controlled studies .

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that highlight its versatility as a building block for various applications:

  • Nucleophilic Aromatic Substitution : The presence of fluorine atoms allows for selective nucleophilic substitution reactions that can lead to diverse derivatives.
  • Multicomponent Reactions : Recent advancements have introduced methods for synthesizing complex structures involving this compound through metallaphotoredox catalysis . This technique allows for modular synthesis pathways that can generate a variety of functionalized products.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The trifluoroethyl group (-CH₂CF₃) in the target compound provides moderate steric hindrance compared to bulkier groups like benzyl (-CH₂C₆H₅) or piperazinyl . This balance facilitates both reactivity and selectivity in cross-coupling reactions.
  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance para-selectivity in Pd-catalyzed reactions by polarizing the aromatic ring .

Synthesis Yields: Yields for analogs vary significantly: 48% for 3,5-difluoro-N,N-dimethylaniline vs. 71% for the benzyl derivative .

Safety and Regulatory Profiles :

  • 3,5-Difluoro-N-(4-fluorophenyl)aniline is classified under GHS Category 3 (health hazards), suggesting similar derivatives may require stringent handling .

Functional Group Analysis

  • Trifluoroethyl vs.
  • Fluorine Substitution Patterns : 3,5-Difluoro substitution minimizes ortho/para competition in electrophilic substitution, whereas 2,4-difluoro analogs (e.g., ) exhibit altered regioselectivity due to steric and electronic differences.

Biological Activity

3,5-Difluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Fluorine Substituents : Two fluorine atoms located at the 3 and 5 positions on the aniline ring.
  • Trifluoroethyl Group : A trifluoroethyl group attached to the nitrogen atom.

Its molecular formula is C9H8F5NC_9H_8F_5N, with a molecular weight of approximately 211.13 g/mol. The presence of fluorine enhances its lipophilicity and binding affinity to biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atoms increase the compound's binding affinity through:

  • Hydrogen Bonding : Strong interactions with biological macromolecules.
  • Electrostatic Interactions : Enhanced attraction to charged sites on proteins or nucleic acids.

These interactions can lead to modulation of enzyme activity or receptor function, potentially resulting in therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural characteristics allow it to effectively compete with substrates or bind to active sites on enzymes. This property is particularly valuable in drug design for targeting diseases where enzyme modulation is beneficial.

Case Studies

  • Antiparasitic Activity : In studies focusing on similar compounds, modifications in the fluorinated structure have shown promising results against Plasmodium falciparum, the malaria-causing parasite. The incorporation of fluorine into drug candidates has been linked to improved metabolic stability and bioactivity .
  • Cancer Research : Compounds with similar structural features have been investigated for their potential in cancer therapy. For instance, fluorinated anilines have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds can be insightful. The following table summarizes key findings from studies on related fluorinated compounds:

CompoundTarget Biological ActivityEC50 (μM)Remarks
3-Fluoro-N-(trifluoroethyl)anilineEnzyme inhibition0.23Effective against P. falciparum
3,5-DifluorobenzamideCancer cell proliferation inhibition1.5Induces apoptosis in breast cancer cells
N-(trifluoroethyl)-4-fluoroanilineAntiviral activity0.75Effective against HIV replication

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline, and how can purity be validated?

  • Synthesis : A common approach involves nucleophilic substitution of 3,5-difluoroaniline with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Alternative routes may use reductive amination or transition metal-catalyzed coupling .
  • Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Cross-validate using ¹⁹F NMR to confirm fluorination patterns and assess byproducts. Quantify residual solvents via GC-MS .

Q. How does the trifluoroethyl group influence the electronic properties of the aniline moiety?

  • The electron-withdrawing trifluoroethyl group reduces the basicity of the aniline nitrogen, as shown by pKa shifts (ΔpKa ≈ 2–3 units lower compared to unsubstituted anilines). This is critical for modulating reactivity in electrophilic substitution or coordination chemistry. Computational studies (DFT) can quantify charge distribution changes .

Q. What safety protocols are essential when handling this compound?

  • Storage : Store under inert gas (N₂/Ar) at 2–8°C in amber glass to prevent photodegradation. Avoid contact with oxidizing agents due to potential exothermic decomposition .
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

  • Issue : Reported solubility in DMSO (≥50 mg/mL) conflicts with low solubility in hexane (<1 mg/mL).
  • Resolution : Conduct temperature-dependent solubility studies using UV-Vis spectroscopy. Analyze hydrogen-bonding capacity via Kamlet-Taft parameters. The trifluoroethyl group enhances polarity but reduces H-bond acceptor strength, explaining solvent-specific behavior .

Q. What strategies optimize catalytic C–H functionalization of this compound for medicinal chemistry applications?

  • Methodology : Use Pd(OAc)₂/Xantphos catalysts in DMA at 120°C for regioselective C–H arylation at the 4-position of the aniline ring. Screen directing groups (e.g., pyridine, oxazoline) to improve yield (>80% reported in analogous systems) .
  • Challenges : Competing fluorophilic interactions with catalysts may require additives like Ag₂CO₃ to suppress deactivation .

Q. How do fluorination patterns affect biological activity in kinase inhibition assays?

  • Experimental Design : Compare IC₅₀ values of this compound derivatives against unfluorinated analogs in JAK2 or EGFR kinase assays. Fluorine’s inductive effects enhance binding affinity (ΔΔG ≈ −1.5 kcal/mol) by polarizing π-electrons in aromatic systems .
  • Data Interpretation : Correlate activity with electrostatic potential maps (MEPs) from DFT calculations to identify optimal fluorination sites .

Q. What analytical techniques detect decomposition products under accelerated stability conditions?

  • Conditions : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via LC-QTOF-MS with in-source CID to fragment labile bonds. Major byproducts include hydrolyzed 3,5-difluoroaniline and trifluoroacetic acid, identified using reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.